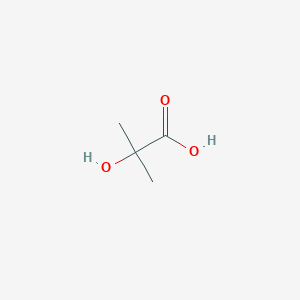
2-Hydroxyisobutyric acid
Cat. No. B147044
Key on ui cas rn:
594-61-6
M. Wt: 104.10 g/mol
InChI Key: BWLBGMIXKSTLSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04469887
Procedure details


Finally, several other processes have become known (Stanford Research Institute Report, 11: 30) for oxidizing isobutene with nitric acid or a mixture of nitric acid and nitrogen dioxide, or mixtures thereof with acetic acid, to obtain α-hydroxyisobutyric acid, a precursor of methacrylic acid. By splitting off water, methacrylic acid is obtained from α-hydroxyisobutyric acid (German Pat. No. 1,568,948=British Pat. No. 1,080,473 and Canadian Pat. No. 771,714; DOS No. 1,768,253=British Pat. No. 1,179,987).


Name

Identifiers


|
REACTION_CXSMILES
|
[C:1]([OH:6])(=[O:5])[C:2]([CH3:4])=[CH2:3].[OH2:7]>>[C:1]([OH:6])(=[O:5])[C:2]([CH3:4])=[CH2:3].[OH:7][C:2]([CH3:4])([CH3:3])[C:1]([OH:6])=[O:5]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(=C)C)(=O)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC(C(=O)O)(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
